molecular formula C16H33ClN2O2 B14518558 N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide CAS No. 62881-09-8

N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide

Cat. No.: B14518558
CAS No.: 62881-09-8
M. Wt: 320.9 g/mol
InChI Key: HJZSXSJMWWIMMT-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminoethyl group, a chloro group, and a hydroxydodecyl chain attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-aminoethanol and a long-chain fatty alcohol, such as dodecanol. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced equipment and techniques to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can modify the amino group.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form amides or imides.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: It is utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
  • N-(2-Aminoethyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide

Comparison

Compared to its similar compounds, N-(2-Aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide is unique due to the presence of a single chloro group, which may influence its reactivity and interactions. The dichloro and trichloro analogs may exhibit different chemical behaviors and biological activities due to the additional chloro groups.

Properties

CAS No.

62881-09-8

Molecular Formula

C16H33ClN2O2

Molecular Weight

320.9 g/mol

IUPAC Name

N-(2-aminoethyl)-2-chloro-N-(2-hydroxydodecyl)acetamide

InChI

InChI=1S/C16H33ClN2O2/c1-2-3-4-5-6-7-8-9-10-15(20)14-19(12-11-18)16(21)13-17/h15,20H,2-14,18H2,1H3

InChI Key

HJZSXSJMWWIMMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCN)C(=O)CCl)O

Origin of Product

United States

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